[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both oxazole and 1,2,3-triazole rings. The oxazole moiety is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 5, while the triazole ring is substituted with a 4-methylphenyl group at position 1 and a methyl group at position 3.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-5-9-18(10-6-14)27-15(2)21(25-26-27)23(28)30-13-20-16(3)31-22(24-20)17-7-11-19(29-4)12-8-17/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLMKGYPGFVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its immunomodulatory effects, cytotoxic properties against cancer cell lines, and other relevant pharmacological actions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an isoxazole ring and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 400.5 g/mol. The detailed chemical properties are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 400.5 g/mol |
| logP | 4.8368 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including those related to the compound , exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole derivatives can inhibit humoral immune responses while stimulating the inductive phase of delayed-type hypersensitivity (DTH) reactions in vivo . Specifically, compounds similar to the one under investigation have demonstrated the ability to suppress TNF-alpha production in human blood cultures and inhibit proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels . Comparative studies suggest that its cytotoxicity may exceed that of conventional chemotherapeutics like doxorubicin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Leukemia) | 10.38 |
| A549 (Lung Cancer) | 12.00 |
The biological activity of the compound appears to be mediated through multiple pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as lactate dehydrogenase (LDHA), which is crucial for cancer metabolism .
- Modulation of Immune Response : By altering cytokine production and lymphocyte activation, it influences both innate and adaptive immune responses .
- Induction of Apoptosis : The activation of apoptotic pathways via caspase cascade is a significant mechanism through which the compound exerts its anticancer effects .
Case Studies
Several studies have documented the effects of related compounds on immune modulation and cancer cell proliferation:
- A study demonstrated that a related isoxazole derivative increased CD4+ T cell populations in murine models, suggesting enhanced cellular immunity .
- Another case highlighted the potential for these compounds to serve as therapeutic agents in treating leukemia and breast cancer due to their selective cytotoxicity against malignant cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with triazole and oxazole structures exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that certain derivatives can inhibit CA IX and CA XII at nanomolar concentrations, suggesting that [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate may also possess similar activity .
Antimicrobial Properties
The molecular structure of this compound allows for potential antimicrobial activity. Compounds containing oxazole rings have been reported to exhibit antibacterial effects against various pathogens. This suggests that the target compound could be explored for its efficacy against resistant bacterial strains .
Anti-inflammatory Effects
Studies on related compounds have shown anti-inflammatory properties through modulation of inflammatory pathways. The structural components of this compound may allow it to interact with inflammatory mediators, providing a basis for further investigation into its therapeutic use in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving oxazole and triazole precursors. The development of analogs with modified substituents can enhance its biological activity and selectivity.
Table 1: Summary of Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid reaction with high yields | 85 |
| Solvent-free conditions | Environmentally friendly approach | 90 |
| Multi-step synthesis | Traditional method with several steps | 70 |
Case Studies
Several studies have highlighted the potential applications of similar compounds in drug discovery:
- Inhibition of Carbonic Anhydrases : A study demonstrated that specific oxadiazole derivatives exhibited potent inhibition against human carbonic anhydrases with IC50 values in the low nanomolar range .
- Anticancer Activity : Another investigation showed that triazole derivatives displayed selective cytotoxicity against cancer cell lines such as MCF-7 and SK-MEL-2, indicating a promising avenue for further research into the target compound's efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Heterocyclic Hybrids
Spectroscopic and Crystallographic Analysis
and emphasize the use of NMR and UV spectroscopy for structural elucidation of heterocyclic compounds. The target compound’s ¹H-NMR spectrum would likely show distinct signals for methoxy (δ 3.8–4.0 ppm) and triazole methyl groups (δ 2.3–2.5 ppm), comparable to pyrazole derivatives in . Single-crystal X-ray diffraction data for isostructural compounds () reveal triclinic P 1 symmetry and planar molecular conformations, suggesting similar packing efficiency for the target compound. SHELX software () is widely used for such analyses, though intermolecular interactions may differ due to the oxazole core’s reduced polarizability .
Bioactivity and Therapeutic Potential
While the target compound’s bioactivity remains unstudied, structurally related thiazole-triazole hybrids () demonstrate antimicrobial activity via membrane disruption or enzyme inhibition . The 4-methoxyphenyl group in the target compound could enhance bioavailability through increased lipophilicity, but this may be counterbalanced by the oxazole ring’s polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
